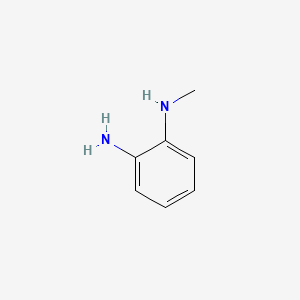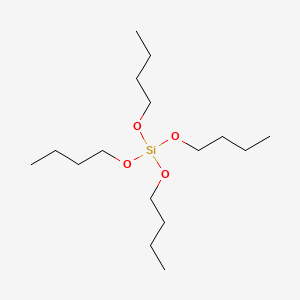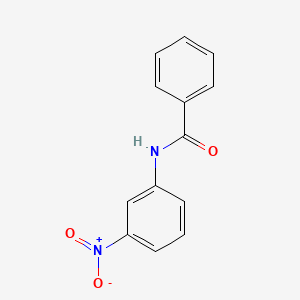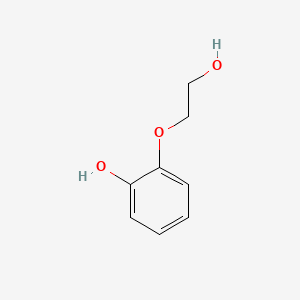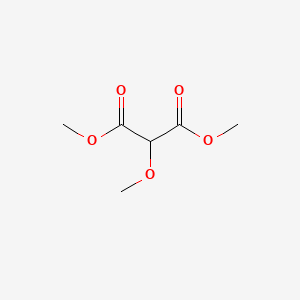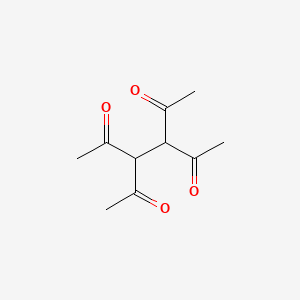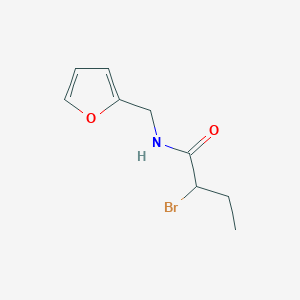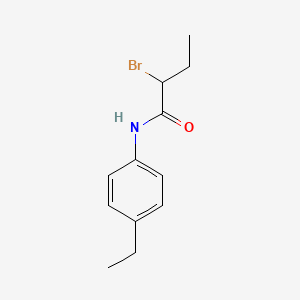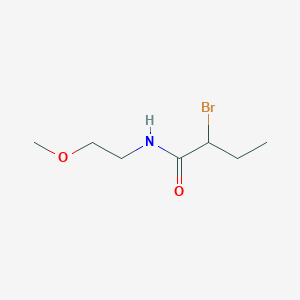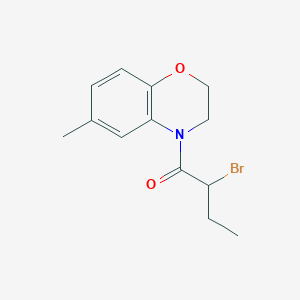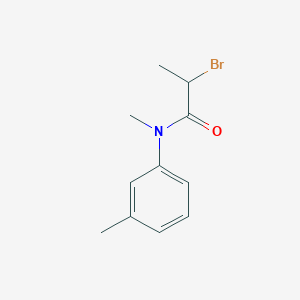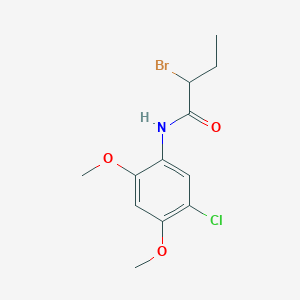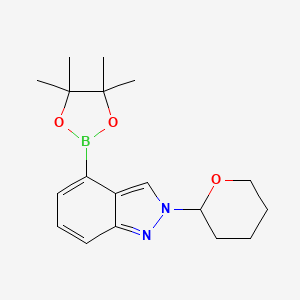
2-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
Overview
Description
The compound 2-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is a complex organic molecule that likely features a fused heterocyclic structure based on the indazole moiety. The indazole core is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The tetrahydro-2H-pyran-2-yl and tetramethyl-1,3,2-dioxaborolan-2-yl groups are substituents on this core, which may influence the molecule's reactivity and physical properties.
Synthesis Analysis
The synthesis of related indazole derivatives has been reported in the literature. For instance, a novel class of tetrahydropyrrolo[3,4-g]indazoles was synthesized by annelation of the pyrazole ring on the isoindole moiety using 5-hydroxymethylene tetrahydroisoindole-4-ones as key intermediates, with good regioselectivity . Additionally, a new synthesis of substituted 1H-indazoles from arylhydrazones via FeBr3/O2 mediated C-H activation/C-N bond formation reactions has been described, yielding 1,3-diaryl-substituted indazoles under mild conditions . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of indazole derivatives is characterized by the presence of nitrogen atoms within the heterocyclic core, which can participate in hydrogen bonding and influence the electronic distribution within the molecule. The tetrahydro-2H-pyran-2-yl group would introduce additional ring strain and steric hindrance, potentially affecting the molecule's reactivity. The dioxaborolan-2-yl group is known for its role in Suzuki-Miyaura cross-coupling reactions, which could be relevant for further functionalization of the molecule .
Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions, including oxidation and C-H activation, as evidenced by the synthesis methods reported. The oxidation of tetrahydropyrrolo[3,4-g]indazoles to dihydroderivatives using DDQ indicates the potential for redox chemistry . The C-H activation/C-N bond formation reactions used to synthesize 1H-indazoles suggest that the compound could also participate in similar intramolecular transformations .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 2-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole are not provided, related compounds can offer some insights. Indazole derivatives often exhibit moderate to good stability and can show biological activity, as some derivatives have been evaluated for their growth inhibitory effects . The presence of fluorine in related structures, such as 5-fluoroalkylated 1H-1,2,3-triazoles, can significantly alter the physical properties, such as lipophilicity and metabolic stability . The compound may also display unique properties due to its specific substituents, which could be explored through experimental studies.
Scientific Research Applications
Synthesis and Characterization
- Research indicates the synthesis and characterization of compounds structurally similar to 2-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole, employing spectroscopic techniques such as FT-IR, 1H NMR, and X-ray diffraction. These studies aid in understanding the structural and chemical properties of these complex molecules (Liao, Liu, Wang, & Zhou, 2022).
Crystal Structure Analysis
- Crystallographic studies of similar compounds have been conducted to confirm their molecular structures. These analyses involve the use of density functional theory (DFT) to predict and confirm the molecular geometry and structure, contributing to a deeper understanding of the physical and chemical characteristics of these substances (Ye, Chen, Wu, Chen, Yang, Liao, & Zhou, 2021).
Applications in Synthesis of Derivatives
- The compound and its derivatives have been utilized in synthesizing various hypolipemic agents and other biologically active molecules. This application is significant in the field of drug discovery and medicinal chemistry, as it contributes to the development of new therapeutic agents (Kim & Jahng, 1995).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BN2O3/c1-17(2)18(3,4)24-19(23-17)14-8-7-9-15-13(14)12-21(20-15)16-10-5-6-11-22-16/h7-9,12,16H,5-6,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQIEDANVHBVHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=NN(C=C23)C4CCCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649531 | |
| Record name | 2-(Oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |
CAS RN |
1146955-35-2 | |
| Record name | 2-(Oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



